Cas no 2639441-16-8 (2-{(tert-butoxy)carbonylamino}-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylic acid)

2-{(tert-butoxy)carbonylamino}-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylic acid structure
2639441-16-8 structure
商品名:2-{(tert-butoxy)carbonylamino}-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylic acid
CAS番号:2639441-16-8
MF:C17H17Cl2NO4S
メガワット:402.29218173027
CID:5664300
PubChem ID:165900350

2-{(tert-butoxy)carbonylamino}-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-27723130
    • 2-{[(tert-butoxy)carbonyl]amino}-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylic acid
    • 2639441-16-8
    • 2-{(tert-butoxy)carbonylamino}-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylic acid
    • インチ: 1S/C17H17Cl2NO4S/c1-8-12(10-6-5-9(18)7-11(10)19)13(15(21)22)14(25-8)20-16(23)24-17(2,3)4/h5-7H,1-4H3,(H,20,23)(H,21,22)
    • InChIKey: RGSUOFWNKXVZJC-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=C(C=CC=1C1=C(C)SC(=C1C(=O)O)NC(=O)OC(C)(C)C)Cl

計算された属性

  • せいみつぶんしりょう: 401.0255346g/mol
  • どういたいしつりょう: 401.0255346g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 5
  • 複雑さ: 513
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.9
  • トポロジー分子極性表面積: 104Ų

2-{(tert-butoxy)carbonylamino}-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27723130-2.5g
2-{[(tert-butoxy)carbonyl]amino}-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylic acid
2639441-16-8 95.0%
2.5g
$1118.0 2025-03-20
Enamine
EN300-27723130-5.0g
2-{[(tert-butoxy)carbonyl]amino}-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylic acid
2639441-16-8 95.0%
5.0g
$1654.0 2025-03-20
Enamine
EN300-27723130-0.05g
2-{[(tert-butoxy)carbonyl]amino}-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylic acid
2639441-16-8 95.0%
0.05g
$480.0 2025-03-20
Enamine
EN300-27723130-10.0g
2-{[(tert-butoxy)carbonyl]amino}-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylic acid
2639441-16-8 95.0%
10.0g
$2454.0 2025-03-20
Enamine
EN300-27723130-5g
2-{[(tert-butoxy)carbonyl]amino}-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylic acid
2639441-16-8
5g
$1654.0 2023-09-10
Enamine
EN300-27723130-1g
2-{[(tert-butoxy)carbonyl]amino}-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylic acid
2639441-16-8
1g
$571.0 2023-09-10
Enamine
EN300-27723130-10g
2-{[(tert-butoxy)carbonyl]amino}-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylic acid
2639441-16-8
10g
$2454.0 2023-09-10
Enamine
EN300-27723130-0.25g
2-{[(tert-butoxy)carbonyl]amino}-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylic acid
2639441-16-8 95.0%
0.25g
$525.0 2025-03-20
Enamine
EN300-27723130-0.5g
2-{[(tert-butoxy)carbonyl]amino}-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylic acid
2639441-16-8 95.0%
0.5g
$548.0 2025-03-20
Enamine
EN300-27723130-0.1g
2-{[(tert-butoxy)carbonyl]amino}-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylic acid
2639441-16-8 95.0%
0.1g
$502.0 2025-03-20

2-{(tert-butoxy)carbonylamino}-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylic acid 関連文献

2-{(tert-butoxy)carbonylamino}-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylic acidに関する追加情報

2-{(tert-butoxy)carbonylamino}-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylic acid: A Comprehensive Overview

The compound 2-{(tert-butoxy)carbonylamino}-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylic acid, identified by the CAS number 2639441-16-8, is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of thiophene derivatives, which are known for their unique electronic properties and versatility in chemical reactions. The molecule's structure incorporates a thiophene ring system, a 2,4-dichlorophenyl group, a methyl substituent, and a tert-butoxycarbonylamino (Boc) group. These features make it a valuable compound for both academic research and industrial applications.

Recent studies have highlighted the importance of thiophene derivatives in drug discovery and materials science. The presence of the thiophene ring in this compound contributes to its aromaticity and stability, making it an ideal candidate for exploring new therapeutic agents. The 2,4-dichlorophenyl group introduces additional electronic effects, enhancing the compound's reactivity and selectivity in various chemical reactions. Furthermore, the methyl group at position 5 of the thiophene ring adds steric bulk, which can influence the molecule's conformation and interactions with other molecules.

The tert-butoxycarbonylamino (Boc) group attached to the nitrogen atom at position 2 plays a crucial role in modulating the compound's properties. This protecting group is commonly used in peptide synthesis to control reactivity during complex reaction sequences. In this compound, the Boc group not only protects the amine but also serves as a site for further functionalization. Recent research has demonstrated that such protected amino groups can be effectively utilized in click chemistry and other bioconjugation strategies, opening new avenues for drug delivery systems.

From a synthetic perspective, this compound can be prepared through a series of well-established organic reactions. The synthesis typically involves the coupling of an appropriately substituted thiophene derivative with an amino acid derivative bearing the Boc group. The use of modern catalytic methods and microwave-assisted synthesis has significantly improved the efficiency and yield of such reactions. These advancements have made it possible to scale up production for preclinical studies and early-stage drug development.

In terms of biological activity, this compound has shown promising results in preliminary assays targeting various disease states. For instance, studies have indicated that it exhibits moderate inhibitory activity against certain enzymes implicated in neurodegenerative diseases. Additionally, its ability to modulate cellular signaling pathways makes it a potential candidate for anti-cancer therapies. Researchers are currently exploring its pharmacokinetic profile to assess its suitability as an oral or parenteral drug.

The structural complexity of this compound also makes it an interesting subject for computational chemistry studies. Advanced molecular modeling techniques have been employed to predict its binding affinities to target proteins and its permeability across biological membranes. These insights are invaluable for guiding further optimization efforts aimed at improving its therapeutic index.

Looking ahead, the development of novel synthetic routes and functionalization strategies will be critical for unlocking the full potential of this compound. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive innovation in this area. As research progresses, it is anticipated that this compound will find applications not only in medicine but also in materials science, where thiophene derivatives are increasingly being explored for their use in organic electronics and optoelectronic devices.

In conclusion, 2-{(tert-butoxy)carbonylamino}-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylic acid represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool for advancing both fundamental research and applied sciences. As our understanding of its properties deepens, it is poised to play an increasingly important role in shaping future innovations in chemistry and pharmacology.

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